n-(3-Methylpyridin-2-yl)formamide

Description

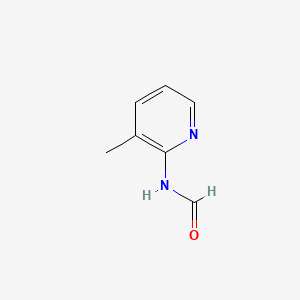

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-3-2-4-8-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSSRZAVOQVJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-46-8 | |

| Record name | NSC44089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-METHYL-2-PYRIDYL)FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and inferred basic properties of N-(3-Methylpyridin-2-yl)formamide, a heterocyclic amide of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from structurally analogous compounds to provide a predictive profile. All inferred data are clearly indicated.

Physicochemical Properties

This compound (CAS No. 4931-46-8) is a small molecule featuring a formamide group attached to a 3-methylpyridine core.[1] Its fundamental properties are summarized below.

| Property | Value | Source / Basis |

| Molecular Formula | C₇H₈N₂O | Protheragen[1] |

| Molecular Weight | 136.15 g/mol | Protheragen[1] |

| Predicted pKa | 4.58 ± 0.10 | Predicted for N-methyl-N-(3-methyl-2-pyridyl)-formamide[2] |

| Inferred Solubility | Soluble in DMSO, Methanol, and other polar aprotic solvents | Based on N-(5-bromo-3-methylpyridin-2-yl)formamide[3] |

| Inferred Boiling Point | 71-72 °C at 0.05 mmHg | Based on N-Methyl-N-(2-pyridyl)formamide[4] |

Note: It is the responsibility of the user to experimentally verify these properties. Sigma-Aldrich, a supplier of this compound, does not provide analytical data and notes that the buyer assumes responsibility for confirming product identity and purity.[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures adaptable for this compound.

2.1. Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at a given pH.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated.

2.2. Determination of Aqueous Solubility (Shake-Flask Method)

This standard method determines the concentration of a saturated solution of the compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: Express the solubility in units such as mg/mL or mol/L.

Synthesis and Chemical Reactivity

While a specific, validated synthesis for this compound is not widely published, a probable route involves the formylation of its corresponding amine precursor, 2-amino-3-methylpyridine. This approach is based on established methods for analogous compounds.[3]

Proposed Synthetic Pathway: The formylation of 2-amino-3-methylpyridine can be achieved using a formylating agent such as trimethyl orthoformate under acidic catalysis.[3]

Caption: Proposed synthesis of this compound.

Biological Context and Potential Applications

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Molecules containing the 3-methylpyridine moiety are integral to various biologically active compounds and synthetic pathways.[7]

While no specific biological activity has been reported for this compound, its close structural analog, N-(5-bromo-3-methylpyridin-2-yl)formamide , serves as a key intermediate in the synthesis of Venetoclax .[3] Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.[3] The formamide group in this intermediate is crucial for directing the subsequent cyclization step to form the 7-azaindole core of the drug.[3]

This relationship highlights the potential of this compound and its derivatives as building blocks in the discovery of novel therapeutics. The 3-methylpyridin-2-amine scaffold is a valuable starting point for exploring new chemical space in drug development programs targeting various diseases.[8][9]

Caption: Role of an analog in the synthesis of Venetoclax.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. Formamide,N-methyl-N-(3-methyl-2-pyridyl)- CAS#: 756534-03-9 [amp.chemicalbook.com]

- 3. N-(5-bromo-3-methylpyridin-2-yl)formamide () for sale [vulcanchem.com]

- 4. N-Methyl-N-(2-pyridyl)formamide 99 67242-59-5 [sigmaaldrich.com]

- 5. N-(3-METHYL-2-PYRIDYL)FORMAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)formamide

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(3-Methylpyridin-2-yl)formamide, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

This compound (CAS No: 4931-46-8, Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is a chemical intermediate of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a formamide group attached to a methyl-substituted pyridine ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. A closely related analogue, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a key intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy, highlighting the pharmaceutical relevance of this class of molecules.[2] This guide focuses on the most prevalent and efficient method for its synthesis: the formylation of 2-amino-3-methylpyridine.

Primary Synthesis Pathway: Formylation of 2-Amino-3-methylpyridine

The most direct and widely applicable method for the synthesis of this compound is the formylation of the corresponding amine, 2-amino-3-methylpyridine. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. Several formylating agents can be employed, with formic acid and its derivatives being common choices.

A well-documented analogous reaction is the formylation of 2-amino-3-methyl-5-bromopyridine using trimethyl orthoformate in the presence of an acid catalyst, which proceeds with high yield.[2] This suggests a similar and effective approach for the non-brominated analogue.

The overall reaction is as follows:

2-Amino-3-methylpyridine + Formylating Agent → this compound

Below is a diagram illustrating the general synthesis workflow.

References

n-(3-Methylpyridin-2-yl)formamide CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Methylpyridin-2-yl)formamide, a heterocyclic organic compound. Due to the limited availability of public data for this specific molecule, this guide also draws inferences from the well-documented synthesis and application of its brominated analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, to provide a more complete profile.

Compound Identification and Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Data | Citation |

| CAS Number | 4931-46-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=N1)NC=O | |

| MDL Number | MFCD00160439 | [2] |

Note: A major supplier of this chemical for research purposes notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity[2].

Potential Applications in Drug Discovery

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of complex pharmaceutical agents. For instance, the structurally similar N-(5-bromo-3-methylpyridin-2-yl)formamide is a key intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax[3]. Venetoclax is an approved medication for treating chronic lymphocytic leukemia[3].

The formamide group in such pyridinyl compounds plays a crucial role in directing subsequent chemical reactions, such as intramolecular cyclization, to form fused ring systems like azaindoles[3]. This suggests that this compound is a valuable building block for creating libraries of complex heterocyclic compounds for screening in drug discovery programs.

The logical pathway for the utilization of a related compound in pharmaceutical synthesis is outlined below.

Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed protocol adapts the methodology used for a structurally related compound and is expected to have a high yield.

Reaction Scheme:

2-Amino-3-methylpyridine + Trimethyl orthoformate → this compound + Methanol

Materials and Reagents:

-

2-Amino-3-methylpyridine

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

1,2-Dichloroethane or Acetonitrile (solvent)

Procedure:

-

To a solution of 2-amino-3-methylpyridine in 1,2-dichloroethane (or acetonitrile), add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80–100°C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

The workflow for this proposed synthesis is visualized in the diagram below.

Inferred Reaction Parameters

Based on analogous reactions, the following parameters can be expected for industrial-scale synthesis[3].

| Parameter | Inferred Value/Condition |

| Catalyst Load | ~2 mol% |

| Temperature | 80–100°C (Reflux) |

| Solvent | 1,2-Dichloroethane or Acetonitrile |

| Anticipated Yield | ~84% |

| Purity (Post-Recrystallization) | >99% |

Spectroscopic and Analytical Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not publicly available. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm its structure and purity. The expected spectral features would include signals corresponding to the methyl group, the pyridinyl protons, the formyl proton, and the N-H proton in NMR, as well as characteristic C=O and N-H stretching vibrations in IR spectroscopy.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of N-(3-Methylpyridin-2-yl)formamide

Introduction

N-(3-Methylpyridin-2-yl)formamide is a pyridine derivative with a formamide substituent. While its specific biological targets are not yet elucidated, the pyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][] The formamide group itself is also a significant functional group in many pharmaceutical compounds, often serving as a key intermediate in synthesis or contributing to the molecule's biological activity.[3][4][5]

This technical guide will explore two potential mechanisms of action for this compound based on the activities of closely related molecules:

-

Inhibition of B-cell lymphoma 2 (BCL-2) family proteins: This hypothesis is based on the fact that a structurally similar compound, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a known intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy.

-

Inhibition of Peptide Deformylase (PDF): This is based on the observed activity of other N-substituted formamide-containing pyridine derivatives as inhibitors of this essential bacterial enzyme.

Potential Mechanism 1: BCL-2 Family Inhibition

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, or programmed cell death.[6] In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.[6][7] BCL-2 inhibitors are a class of targeted therapies designed to block the function of these anti-apoptotic proteins, thereby restoring the natural process of cell death in malignant cells.[8]

Signaling Pathway of BCL-2 Inhibition

The mechanism of action of BCL-2 inhibitors, such as Venetoclax, involves the intrinsic (mitochondrial) pathway of apoptosis.[6][9] Anti-apoptotic BCL-2 proteins normally sequester pro-apoptotic proteins (like BIM, PUMA, and BAD) and prevent them from activating the effector proteins BAX and BAK.[7][9] By binding to the BH3 domain of anti-apoptotic BCL-2 proteins, inhibitors displace the pro-apoptotic proteins.[9] Once liberated, these pro-apoptotic proteins can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.[6]

Caption: Hypothesized BCL-2 inhibition pathway.

Data Presentation: BCL-2 Inhibition

Should this compound act as a BCL-2 inhibitor, its activity would be quantified through various in vitro assays. The data would typically be presented as follows:

| Assay Type | Target Protein | Cell Line | IC50 / Ki (nM) |

| Binding Assay (e.g., TR-FRET) | BCL-2 | - | Data not available |

| Binding Assay (e.g., TR-FRET) | BCL-XL | - | Data not available |

| Binding Assay (e.g., TR-FRET) | MCL-1 | - | Data not available |

| Cell Viability Assay | Leukemia (e.g., MOLM-13) | MOLM-13 | Data not available |

| Cell Viability Assay | Lymphoma (e.g., RS4;11) | RS4;11 | Data not available |

Experimental Protocols: BCL-2 Inhibition

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay:

-

Objective: To quantify the binding affinity of the test compound to BCL-2 family proteins.

-

Methodology:

-

Recombinant human BCL-2, BCL-XL, or MCL-1 protein is incubated with a fluorescently labeled BH3 peptide probe (e.g., BIM).

-

Serial dilutions of this compound are added to the protein-probe mixture.

-

The reaction is incubated to allow for competitive binding.

-

The TR-FRET signal is measured. A decrease in signal indicates displacement of the probe by the test compound.

-

IC50 values are calculated from the dose-response curves.

-

2. Cell Viability Assay:

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines dependent on BCL-2 for survival.

-

Methodology:

-

Cancer cell lines (e.g., MOLM-13 for AML, RS4;11 for ALL) are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

Luminescence is measured, and IC50 values are determined from the resulting dose-response curves.

-

Potential Mechanism 2: Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis.[10][11] It catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains.[12] This process is critical for the maturation of functional proteins in bacteria.[13] Since this pathway is absent in the cytoplasm of mammalian cells, PDF is an attractive target for the development of novel antibacterial agents.[14]

Signaling Pathway of PDF Inhibition

In bacteria, protein synthesis is initiated with N-formylmethionine.[13] The enzyme PDF removes this formyl group, allowing for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP).[13] Inhibition of PDF stalls protein maturation, leading to the accumulation of formylated, non-functional proteins and ultimately resulting in a bacteriostatic effect.[14]

Caption: Hypothesized PDF inhibition workflow.

Data Presentation: PDF Inhibition

The antibacterial efficacy and enzyme inhibitory activity of a potential PDF inhibitor would be summarized as follows:

| Assay Type | Target | Organism | IC50 (nM) / MIC (µg/mL) |

| Enzyme Inhibition Assay | E. coli | Data not available | |

| Enzyme Inhibition Assay | S. aureus | Data not available | |

| Broth Microdilution (MIC) | - | S. aureus | Data not available |

| Broth Microdilution (MIC) | - | S. pneumoniae | Data not available |

| Broth Microdilution (MIC) | - | H. influenzae | Data not available |

Experimental Protocols: PDF Inhibition

1. PDF Enzyme Inhibition Assay:

-

Objective: To measure the direct inhibitory effect of the compound on PDF enzyme activity.

-

Methodology:

-

Purified recombinant PDF enzyme (e.g., from E. coli) is used.

-

A synthetic peptide substrate, such as formyl-Met-Ala-Ser, is provided.

-

The deformylation reaction is monitored, often by a coupled enzymatic reaction where the product of the PDF reaction is a substrate for a reporter enzyme.

-

The assay is performed in the presence of varying concentrations of this compound.

-

The rate of reaction is measured (e.g., by a change in absorbance or fluorescence), and IC50 values are calculated.

-

2. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

-

Methodology:

-

A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

-

Two-fold serial dilutions of this compound are made in a 96-well microtiter plate containing appropriate growth medium.

-

The bacterial inoculum is added to each well.

-

The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural features suggest plausible interactions with key biological targets. The potential for this compound to act as either a BCL-2 inhibitor or a peptide deformylase inhibitor presents exciting avenues for future research in oncology and infectious diseases, respectively. The experimental protocols and frameworks outlined in this guide provide a clear path for the elucidation of its true pharmacological profile. Further investigation is warranted to validate these hypotheses and unlock the therapeutic potential of this and related pyridine derivatives.

References

- 1. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]

- 3. Formamide in the Pharmaceutical Industry [sincerechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 9. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. submission.als-journal.com [submission.als-journal.com]

- 13. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Technical Guide: Spectroscopic Characterization of N-(3-Methylpyridin-2-yl)formamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed overview of the expected spectroscopic data and generalized experimental protocols for the comprehensive characterization of this molecule.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (formamide, methylpyridine) and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Formyl-H | 8.0 - 8.5 | s | - |

| Pyridine-H (position 6) | 8.1 - 8.4 | d | 4.0 - 6.0 |

| Pyridine-H (position 4) | 7.5 - 7.8 | d | 7.0 - 9.0 |

| Pyridine-H (position 5) | 7.0 - 7.3 | dd | 4.0 - 9.0 |

| Methyl-H | 2.2 - 2.5 | s | - |

| Amide-H | 9.0 - 10.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Formyl C=O | 160 - 165 |

| Pyridine C2 | 150 - 155 |

| Pyridine C6 | 145 - 150 |

| Pyridine C3 | 135 - 140 |

| Pyridine C4 | 130 - 135 |

| Pyridine C5 | 120 - 125 |

| Methyl C | 15 - 20 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H | 3200 - 3400 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=O (amide) | 1670 - 1700 | Stretch |

| C=N, C=C (aromatic) | 1550 - 1650 | Stretch |

| N-H | 1500 - 1550 | Bend |

| C-N | 1200 - 1350 | Stretch |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 136.06 | Molecular ion |

| [M-CHO]+ | 107.06 | Loss of the formyl group |

| [M-HCN]+ | 109.05 | Loss of hydrogen cyanide |

| Pyridinium fragment | 92.05 | Fragmentation of the pyridine ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

The experiment is performed on a 400 MHz (or higher) NMR spectrometer.

-

The sample is inserted into the magnet.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is acquired with a 90° pulse.

-

Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-2 seconds.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

The experiment is performed on the same spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is first collected.

-

The sample spectrum is then acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

N-(3-Methylpyridin-2-yl)formamide: A Potential Modulator of the JAK-STAT Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylpyridin-2-yl)formamide is a small molecule belonging to the pyridine class of compounds. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural similarity to known inhibitors of Janus kinase 2 (JAK2) suggests its potential as a modulator of the crucial JAK-STAT signaling pathway. This technical guide provides a comprehensive overview of the hypothesized biological activity of this compound as a JAK2 inhibitor, including a detailed exploration of the JAK-STAT pathway, a summary of relevant quantitative data from analogous compounds, and detailed experimental protocols for assessing its potential therapeutic efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of novel small molecules targeting this critical signaling cascade.

Introduction: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of extracellular ligands, including cytokines, hormones, and growth factors, to the nucleus, where it modulates gene expression.[1][2][3][4] This pathway plays a fundamental role in numerous cellular processes, such as proliferation, differentiation, apoptosis, and immune responses.[1][3]

The core components of this pathway are the JAKs, a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STATs, a family of latent cytoplasmic transcription factors.[1][4] The signaling cascade is initiated upon the binding of a ligand to its specific transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[3][5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][5] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[1][3][4]

Hypothesized Biological Activity of this compound: JAK2 Inhibition

Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of several myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][7][8][9][10] The most common of these mutations, V617F, leads to constitutive activation of JAK2, driving uncontrolled cell proliferation.[6][7][11] Consequently, JAK2 has emerged as a significant therapeutic target for the treatment of these and other inflammatory and autoimmune diseases.[6][12][13]

Given that sulfamide derivatives of 2-amino-3-methylpyridine have demonstrated inhibitory activity against JAK2, it is plausible that this compound may also function as a JAK2 inhibitor. The formamide group may interact with key residues in the ATP-binding pocket of the JAK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation events, thereby inhibiting the downstream signaling cascade.

Quantitative Data for Structurally Related JAK2 Inhibitors

To provide a framework for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known small molecule JAK2 inhibitors. This data is derived from various biochemical and cell-based assays and serves as a benchmark for potential future studies on the target compound.

| Compound | Assay Type | Target(s) | IC50 (nM) | Reference(s) |

| Ruxolitinib | Biochemical | JAK1/JAK2 | 3.3 / 2.8 | [12] |

| Fedratinib | Biochemical | JAK2 | 3 | [12][14] |

| Pacritinib | Biochemical | JAK2/FLT3 | 23 / 22 | [14] |

| Tofacitinib | Biochemical | JAK3/JAK1/JAK2 | 1 / 20 / 100 | [13] |

| Lestaurtinib | Biochemical | JAK2 | 0.4 | [15] |

| Momelotinib | Biochemical | JAK1/JAK2 | 11 / 18 | [16] |

| Baricitinib | Biochemical | JAK1/JAK2 | 5.9 / 5.7 | [17] |

| Abrocitinib | Biochemical | JAK1 | 29 | [12] |

Experimental Protocols

To investigate the hypothesized biological activity of this compound as a JAK2 inhibitor, a series of biochemical and cell-based assays can be employed. The following protocols provide detailed methodologies for these key experiments.

Biochemical Assay: In Vitro JAK2 Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified JAK2. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[18]

Objective: To determine the IC50 value of this compound for JAK2.

Materials:

-

Recombinant human JAK2 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase tracer (Alexa Fluor™ 647-labeled)

-

Kinase buffer

-

ATP

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation: Add the diluted compound, positive control (staurosporine), and vehicle control (DMSO) to the 384-well plate.

-

Kinase/Antibody Mixture: Prepare a solution of recombinant JAK2 enzyme and the Eu-anti-tag antibody in kinase buffer. Add this mixture to all wells.

-

Tracer Addition: Prepare a solution of the kinase tracer in kinase buffer and add it to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

Cell-Based Assay: STAT3 Phosphorylation Assay in a Human Cell Line

This assay assesses the ability of the test compound to inhibit the JAK2-mediated phosphorylation of STAT3 in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the JAK-STAT pathway.

Materials:

-

Human cell line expressing a relevant cytokine receptor (e.g., TF-1 cells)

-

Cell culture medium and supplements

-

Cytokine (e.g., Erythropoietin - EPO)

-

This compound (test compound)

-

Lysis buffer

-

Phospho-STAT3 (Tyr705) and total STAT3 antibodies

-

ELISA or Western blot reagents

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture the chosen cell line according to standard protocols and seed into 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., EPO) to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.

-

Detection of Phospho-STAT3:

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated STAT3 and total STAT3 in the cell lysates.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-STAT3 and total STAT3.

-

-

Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound within the JAK-STAT signaling pathway.

Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the potential of a novel compound as a JAK2 inhibitor.

Caption: A streamlined workflow for the preclinical evaluation of a potential JAK2 inhibitor.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its structural relationship to known JAK2 inhibitors provides a strong rationale for its investigation as a potential modulator of the JAK-STAT signaling pathway. This technical guide has outlined the key aspects of this hypothesis, including the biological context, potential mechanism of action, and detailed experimental protocols for its validation. The provided information is intended to empower researchers and drug development professionals to explore the therapeutic potential of this and other novel small molecules targeting the JAK-STAT cascade, with the ultimate goal of developing new treatments for a range of debilitating diseases.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SV [thermofisher.com]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. The role of JAK2 abnormalities in hematologic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis - Bristol Myers Squibb [bms.com]

- 10. researchgate.net [researchgate.net]

- 11. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 14. selleck.co.jp [selleck.co.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. rsc.org [rsc.org]

- 20. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Methylpyridin-2-yl)formamide: A Technical Overview of its Synthesis and Properties

Introduction

N-(3-Methylpyridin-2-yl)formamide, a substituted pyridine derivative, holds significance as a chemical intermediate in various synthetic applications. While a detailed historical account of its initial discovery remains elusive in publicly accessible records, its synthesis and properties can be understood through established principles of organic chemistry and analogy to related compounds. This technical guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and physicochemical characteristics of this compound, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1] Its structure features a formamide group attached to the 2-position of a 3-methylpyridine ring.

| Property | Value | Reference |

| CAS Number | 4931-46-8 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

Synthesis

The primary route for the synthesis of this compound involves the formylation of its corresponding amine precursor, 2-amino-3-methylpyridine. Several general methods for the formylation of amines have been described in the chemical literature and can be adapted for this specific transformation.

Experimental Protocol: Formylation of 2-Amino-3-methylpyridine

This protocol is based on established methods for the formylation of aromatic amines using a mixture of formic acid and acetic anhydride, which generates the active formylating agent, acetic formic anhydride, in situ.[2]

Materials:

-

2-Amino-3-methylpyridine

-

Formic acid (98-100%)

-

Acetic anhydride

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in toluene.

-

Cool the flask in an ice bath.

-

In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride (1.2 equivalents) to formic acid (2.0 equivalents) with stirring, while maintaining the temperature below 10 °C.

-

Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 2-amino-3-methylpyridine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be purified by recrystallization or column chromatography.

Expected Yield:

Yields for formylation reactions of this type are typically in the range of 80-95%, depending on the purity of the starting materials and the reaction conditions.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the biological activity or the mechanism of action of this compound. Studies on its pharmacological properties and its effects on signaling pathways have not been reported. The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, but specific data for this compound is lacking.[3]

Conclusion

This compound is a readily accessible compound through the formylation of 2-amino-3-methylpyridine. While its specific discovery and historical development are not well-documented, its synthesis follows established and reliable chemical transformations. The lack of data on its biological activity presents an opportunity for future research to explore the potential pharmacological applications of this and related formamidopyridine derivatives. The detailed synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers interested in the synthesis and further investigation of this compound.

References

Methodological & Application

n-(3-Methylpyridin-2-yl)formamide as a reagent in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic organic compound with potential applications in organic synthesis, particularly as a precursor for more complex molecular architectures. While its direct application as a reagent is not extensively documented in publicly available literature, its structure suggests potential utility as a formylating agent or as an intermediate in the synthesis of fused heterocyclic systems, analogous to its substituted derivatives. This document provides a detailed protocol for the synthesis of this compound and discusses its potential, yet currently theoretical, applications in organic synthesis based on the reactivity of similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 4931-46-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in dichloromethane and methanol. | [2] |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the formylation of 2-amino-3-methylpyridine. Several general methods for the formylation of amines can be adapted for this specific transformation.[3] A common and effective method involves the use of formic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Reagents and Equipment:

-

2-amino-3-methylpyridine

-

Formic acid

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

To a solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add formic acid (1.5 - 2.0 eq).

-

Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Note: This is a general procedure and may require optimization for scale and purity requirements.

Potential Applications in Organic Synthesis

While specific examples of this compound as a reagent are scarce, its chemical structure suggests several potential applications.

Intermediate for Fused Heterocycles

The bromo-substituted analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax.[4] In this synthesis, the formamide group participates in a base-mediated intramolecular condensation to form a 7-azaindole core.[4] This suggests that this compound could similarly serve as a precursor for the synthesis of 7-azaindole derivatives.

References

Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylpyridin-2-yl)formamide and its derivatives are important scaffolds in medicinal chemistry. While direct biological activity data for the parent compound is not extensively reported in publicly available literature, its structural analogs, particularly halogenated derivatives, serve as critical intermediates in the synthesis of high-value therapeutic agents. This document focuses on the well-documented application of a key analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, as a pivotal building block in the synthesis of the BCL-2 inhibitor, Venetoclax.

Application Notes

Role as a Key Synthetic Intermediate

The primary and most significant application of the this compound scaffold is in the synthesis of complex heterocyclic systems. The bromo-derivative, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a crucial intermediate in the manufacturing of Venetoclax (ABT-199), a potent and selective BCL-2 inhibitor.[1] Venetoclax is an approved medication for the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.[1]

The formamide group in N-(5-bromo-3-methylpyridin-2-yl)formamide plays a critical role in directing the subsequent intramolecular cyclization to form the 7-azaindole core structure, which is central to the pharmacophore of Venetoclax.[1] The methyl and bromo substituents on the pyridine ring are essential for the correct assembly and subsequent functionalization of the final drug molecule.

Mechanism of Action of the Target Therapeutic: Venetoclax

Venetoclax functions by inhibiting B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. In many cancers, BCL-2 is overexpressed, preventing cancer cells from undergoing programmed cell death (apoptosis). By binding to BCL-2, Venetoclax liberates pro-apoptotic proteins, thereby restoring the natural process of apoptosis in malignant cells. The synthesis of the 7-azaindole core, enabled by the N-(5-bromo-3-methylpyridin-2-yl)formamide intermediate, is thus integral to the development of this life-saving therapy.

Quantitative Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | 4931-46-8 | C7H8N2O | 136.15 | Research chemical |

| N-(5-bromo-3-methylpyridin-2-yl)formamide | Not Available | C7H7BrN2O | 215.05 | Intermediate in Venetoclax synthesis[1] |

| 2-Amino-5-bromo-3-methylpyridine | Not Available | C6H7BrN2 | 187.04 | Precursor for N-(5-bromo-3-methylpyridin-2-yl)formamide synthesis |

Experimental Protocols

Protocol 1: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide

This protocol describes the formylation of 2-amino-5-bromo-3-methylpyridine to yield N-(5-bromo-3-methylpyridin-2-yl)formamide.[1]

Materials:

-

2-Amino-5-bromo-3-methylpyridine

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

1,2-Dichloroethane or acetonitrile (solvent)

-

Ethylene glycol dimethyl ether (for recrystallization)

-

Standard laboratory glassware for reflux reactions

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-bromo-3-methylpyridine in 1,2-dichloroethane or acetonitrile.

-

Add trimethyl orthoformate to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

-

Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for a sufficient time to ensure complete conversion (monitoring by TLC or LC-MS is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethylene glycol dimethyl ether, to achieve high purity (>99%).[1]

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: Approximately 84% (based on analogous intermediates).[1]

Visualizations

Caption: Synthetic pathway from 2-amino-5-bromo-3-methylpyridine to a Venetoclax precursor.

Caption: Simplified mechanism of action of Venetoclax in promoting apoptosis.

References

Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-methylpyridin-2-yl)formamide as a key intermediate in the synthesis of various medicinally relevant heterocyclic compounds. Detailed protocols for its preparation and subsequent transformations into valuable fused pyridine systems are presented, supported by quantitative data and reaction pathways.

Introduction

This compound is a versatile building block for the construction of fused heterocyclic systems, particularly those containing a pyridine ring. The presence of the formamide group ortho to the pyridine nitrogen and adjacent to a methyl group provides a unique chemical handle for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document outlines the synthesis of this compound and its application in the preparation of 7-azaindoles and pyrido[2,3-d]pyrimidines.

Synthesis of this compound

The parent compound, this compound, can be efficiently synthesized from commercially available 2-amino-3-methylpyridine. A related bromo-substituted analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a known key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, highlighting the industrial relevance of this synthetic transformation.[1]

General Workflow for the Synthesis of this compound

References

N-(3-Methylpyridin-2-yl)formamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylpyridin-2-yl)formamide is a pyridine-based organic compound with potential applications as a bidentate ligand in coordination chemistry. While its primary documented use is as an intermediate in pharmaceutical synthesis, its structural features—a pyridine nitrogen and a formamide group—suggest its capability to form stable coordination complexes with various transition metals. This document provides an overview of its potential as a ligand, drawing parallels with structurally similar compounds, and offers generalized protocols for the synthesis and characterization of its metal complexes. Due to a scarcity of published research on the coordination chemistry of this specific ligand, this note serves as a foundational guide for researchers interested in exploring its properties.

Introduction

Pyridine-based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. These complexes have found applications in catalysis, materials science, and as therapeutic agents. This compound features two potential coordination sites: the pyridine ring nitrogen and the formamide oxygen or nitrogen. This bidentate chelation can lead to the formation of stable 5-membered chelate rings with metal centers. The methyl group at the 3-position of the pyridine ring can introduce steric and electronic effects that may influence the stability, structure, and reactivity of the resulting coordination complexes.

While specific studies on the coordination complexes of this compound are limited, research on analogous pyridyl-formamide and pyridyl-imine ligands provides a framework for understanding its potential behavior.

Potential Coordination Modes

This compound can exhibit different coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. The most probable coordination is as a bidentate N,N'- or N,O-chelating ligand.

Synthesis of this compound

The ligand can be synthesized via the formylation of 2-amino-3-methylpyridine. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-3-methylpyridine

-

Formic acid

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-3-methylpyridine (1 equivalent) in toluene.

-

Add formic acid (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Application Notes and Protocols for N-(3-Methylpyridin-2-yl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)formamide is a heterocyclic organic compound with the chemical formula C₇H₈N₂O. While its direct biological activities are not extensively documented, its structural motif is of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of this compound and its potential application as a key intermediate in the synthesis of novel kinase inhibitors. Furthermore, a representative experimental protocol for evaluating the biological activity of a derived compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is presented.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The pyridine ring system is a common feature in molecules designed to interact with various biological targets, including enzymes and receptors. This compound serves as a valuable building block for the synthesis of more complex pyridine-containing molecules. A closely related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is a critical intermediate in the industrial synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy, highlighting the importance of this class of compounds in pharmaceutical development[1].

This application note will detail the synthesis of this compound from 2-amino-3-methylpyridine. Subsequently, a protocol for its conversion to a hypothetical pyridine-urea derivative will be described, as pyridine-ureas have demonstrated significant potential as anticancer agents, notably as inhibitors of VEGFR-2[2]. Finally, a standard in vitro assay for assessing the VEGFR-2 inhibitory activity of the synthesized derivative is provided.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4931-46-8 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 2: Representative Biological Activity of a Hypothetical Pyridine-Urea Derivative (PU-1)

| Compound | Target | Assay Type | IC₅₀ (µM) |

| PU-1 | VEGFR-2 | Kinase Glo® Assay | 5.0 ± 1.91[2] |

| Sorafenib (Control) | VEGFR-2 | Kinase Glo® Assay | 4.50[2] |

Note: The data for PU-1 is hypothetical and based on reported activities of similar pyridine-urea compounds for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N-(5-bromo-3-methylpyridin-2-yl)formamide[1].

Materials:

-

2-Amino-3-methylpyridine

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Acetonitrile (solvent)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of a Hypothetical Pyridine-Urea Derivative (PU-1)

This protocol outlines the synthesis of a hypothetical pyridine-urea derivative for biological testing, based on general methods for urea synthesis.

Materials:

-

This compound

-

Hydrochloric acid (4M in dioxane)

-

Desired isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Deprotection of the formamide: Dissolve this compound (1.0 eq) in 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours to afford 2-amino-3-methylpyridine hydrochloride. The product can be isolated by filtration or by evaporation of the solvent.

-

Urea formation: Suspend 2-amino-3-methylpyridine hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.

-

Add the desired isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyridine-urea derivative (PU-1).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized pyridine-urea derivative (PU-1) against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

PU-1 (dissolved in DMSO)

-

Sorafenib (positive control, dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of PU-1 and Sorafenib in DMSO.

-

In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

-

Add 10 µL of the substrate solution (Poly(Glu, Tyr) 4:1) to each well.

-

Add 10 µL of the VEGFR-2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to its Km for VEGFR-2.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 35 µL of the Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Caption: Synthetic workflow for this compound and its derivative.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyridine-urea derivative.

References

Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide as a Versatile Building Block for Novel Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Methylpyridin-2-yl)formamide is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a formamide group and a methyl group on the pyridine ring offers multiple reaction sites for further functionalization, enabling the creation of diverse molecular architectures. This document provides an overview of the applications of a closely related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, and outlines protocols and potential research directions for the development of new chemical entities based on the this compound core.[3]

Key Applications and Research Directions

The strategic placement of substituents on the this compound scaffold makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds.

1. Synthesis of Fused Heterocycles: The formamide group can participate in intramolecular cyclization reactions to form fused bicyclic systems, such as azaindoles. This is exemplified by the synthesis of 5-bromo-7-azaindole from N-(5-bromo-3-methylpyridin-2-yl)formamide, a critical step in the production of Venetoclax.[3]

2. Precursor for Bioactive Molecules: Pyridine derivatives are known to exhibit a wide range of biological activities. Novel molecules derived from this compound could be explored as potential:

-

Kinase Inhibitors: Substituted pyridines are core components of many kinase inhibitors. For instance, arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential therapeutic target in inflammatory diseases like asthma.[4]

-

Anticancer Agents: The pyridine ring is a common motif in anticancer drugs.[2] Derivatives can be designed to target various cancer-related pathways.

-

Antimicrobial Agents: Pyridine derivatives have shown promise as antibacterial and antifungal agents.

3. Ligands for Metal Complexes: The nitrogen atom of the pyridine ring can act as a ligand to form coordination complexes with various metal ions. These complexes can have applications in catalysis and materials science, and some have demonstrated biological activity.[5][6]

Physicochemical and Spectroscopic Data

| Property | Value | Reference Compound |

| Molecular Formula | C7H7BrN2O | N-(5-bromo-3-methylpyridin-2-yl)formamide |

| Molecular Weight | 215.05 g/mol | N-(5-bromo-3-methylpyridin-2-yl)formamide |

| Melting Point | 70–75°C (inferred) | 5-Bromo-N-methylpyridin-2-amine |

| Boiling Point | ~245°C (decomposes, inferred) | Analogous pyridines |

| Solubility | Soluble in polar aprotic solvents | N-(5-bromo-3-methylpyridin-2-yl)formamide |

Spectroscopic analysis is crucial for the characterization of novel molecules. Typical techniques for pyridine derivatives include:

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the formamide C=O and N-H vibrations.

Experimental Protocols

The following protocols are based on the synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide and can be adapted for this compound.

Protocol 1: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide[3]

This protocol describes the formylation of 2-amino-3-methyl-5-bromopyridine.

Materials:

-

2-amino-3-methyl-5-bromopyridine

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

1,2-Dichloroethane or acetonitrile (solvent)

-

Ethylene glycol dimethyl ether (for recrystallization)

Procedure:

-

To a solution of 2-amino-3-methyl-5-bromopyridine in 1,2-dichloroethane, add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%).

-

Heat the reaction mixture to reflux (80–100°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethylene glycol dimethyl ether to obtain N-(5-bromo-3-methylpyridin-2-yl)formamide with >99% purity.[3]

Expected Yield: Approximately 84%.[3]

Protocol 2: Intramolecular Cyclization to form 5-bromo-7-azaindole[3]

This protocol describes the base-mediated intramolecular condensation of N-(5-bromo-3-methylpyridin-2-yl)formamide.

Materials:

-

N-(5-bromo-3-methylpyridin-2-yl)formamide

-

Strong base (e.g., potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

Dissolve N-(5-bromo-3-methylpyridin-2-yl)formamide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a strong base (e.g., potassium tert-butoxide) to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for the utilization of this compound.

Caption: Potential inhibition of the MSK1 signaling pathway by novel pyridine derivatives.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. By leveraging established synthetic methodologies, such as those used for its brominated analog in the synthesis of Venetoclax, researchers can access a wide range of molecular scaffolds. The inherent biological potential of the pyridine nucleus suggests that derivatives of this compound are attractive candidates for discovery programs targeting a variety of diseases, including cancer and inflammatory disorders. The protocols and research directions outlined in this document provide a foundation for scientists to explore the full potential of this valuable chemical intermediate.

References

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-(5-bromo-3-methylpyridin-2-yl)formamide () for sale [vulcanchem.com]

- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-methylpyridin-2-yl)formamide and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry, notably as intermediates in the synthesis of kinase inhibitors and other biologically active molecules. The following sections detail two primary synthetic methodologies, data presentation for expected outcomes, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Synthesis Overview

The core transformation involves the formylation of 2-amino-3-methylpyridine. This can be efficiently achieved through several methods, with two of the most common and scalable approaches being:

-

Method A: Reaction with trimethyl orthoformate under acidic catalysis.

-

Method B: Direct formylation using formic acid.

The general reaction scheme is as follows: